molecular formula C24H23FN4O3 B11563346 5-(4-fluorophenyl)-4-hydroxy-1,3,7-trimethyl-N-(2-methylphenyl)-2-oxo-1,2,3,5-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide

5-(4-fluorophenyl)-4-hydroxy-1,3,7-trimethyl-N-(2-methylphenyl)-2-oxo-1,2,3,5-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B11563346
M. Wt: 434.5 g/mol
InChI Key: YDXHKFKFGSAHPR-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-4-hydroxy-1,3,7-trimethyl-N-(2-methylphenyl)-2-oxo-1,2,3,5-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines This compound is characterized by its unique structure, which includes a fluorophenyl group, a hydroxy group, and a carboxamide group

Preparation Methods

The synthesis of 5-(4-fluorophenyl)-4-hydroxy-1,3,7-trimethyl-N-(2-methylphenyl)-2-oxo-1,2,3,5-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of aryl aldehydes with barbituric acid and urea or thiourea in the presence of a catalyst such as ceric ammonium nitrate . This Biginelli-type reaction is efficient and yields the desired product in good quantities. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(4-fluorophenyl)-4-hydroxy-1,3,7-trimethyl-N-(2-methylphenyl)-2-oxo-1,2,3,5-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an enzyme inhibitor, particularly targeting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . In medicine, this compound shows promise as an anticancer agent due to its ability to inhibit the proliferation of cancer cells

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-4-hydroxy-1,3,7-trimethyl-N-(2-methylphenyl)-2-oxo-1,2,3,5-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as CDKs. By inhibiting these enzymes, the compound disrupts the cell cycle, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The pathways involved in this process include the regulation of cyclin-CDK complexes and the activation of apoptotic signaling pathways.

Properties

Molecular Formula

C24H23FN4O3

Molecular Weight

434.5 g/mol

IUPAC Name

5-(4-fluorophenyl)-1,3,7-trimethyl-N-(2-methylphenyl)-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C24H23FN4O3/c1-13-7-5-6-8-17(13)27-22(30)18-14(2)26-21-20(23(31)29(4)24(32)28(21)3)19(18)15-9-11-16(25)12-10-15/h5-12,19,26H,1-4H3,(H,27,30)

InChI Key

YDXHKFKFGSAHPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC3=C(C2C4=CC=C(C=C4)F)C(=O)N(C(=O)N3C)C)C

Origin of Product

United States

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